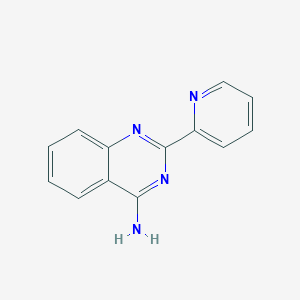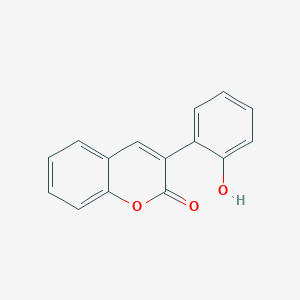
N3,N3-dimethylisoquinoline-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3,N3-dimethylisoquinoline-1,3-diamine is an organic compound with the molecular formula C12H15N3 It is a derivative of isoquinoline, featuring two amine groups at the 1 and 3 positions, with both amine groups being dimethylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-dimethylisoquinoline-1,3-diamine typically involves the following steps:
Starting Material: Isoquinoline is used as the starting material.
Nitration: Isoquinoline undergoes nitration to form 1-nitroisoquinoline.
Reduction: The nitro group is reduced to an amine group, yielding 1-aminoisoquinoline.
Dimethylation: The amine group at the 1 position is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to form 1-dimethylaminoisoquinoline.
Amination: The 3 position is then aminated using a suitable reagent, such as ammonia or an amine source, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N3,N3-dimethylisoquinoline-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N3,N3-dimethylisoquinoline-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N3,N3-dimethylisoquinoline-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the isoquinoline core can interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Diaminoisoquinoline: Lacks the dimethyl groups, leading to different reactivity and biological activity.
3-N,3-N-dimethylquinoline-1,3-diamine: Similar structure but with a quinoline core instead of isoquinoline.
N,N-Dimethyl-1,2-diaminoisoquinoline: Different position of amine groups, affecting its chemical properties.
Uniqueness: N3,N3-dimethylisoquinoline-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of dimethyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
CAS-Nummer |
58814-55-4 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24g/mol |
IUPAC-Name |
3-N,3-N-dimethylisoquinoline-1,3-diamine |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-7-8-5-3-4-6-9(8)11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
HIARQWAOAUEZDE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=CC=CC=C2C(=N1)N |
Kanonische SMILES |
CN(C)C1=CC2=CC=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)





![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)






